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Introduction
Ziftomenib (formerly KO-539) is a potent, selective, and orally bioavailable small molecule

inhibitor of the protein-protein interaction between menin and the histone-lysine N-

methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical driver of

leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with

KMT2A rearrangements or nucleophosmin 1 (NPM1) mutations. By disrupting the menin-

KMT2A/MLL complex, ziftomenib leads to the downregulation of leukemogenic genes such as

MEIS1, induces differentiation, and inhibits the proliferation of leukemia cells.[1] Preclinical

studies have demonstrated its robust anti-leukemic activity in various in vivo models of AML.[2]

These application notes provide detailed protocols for the preparation and administration of

ziftomenib for animal studies, based on available preclinical data for ziftomenib and its close

structural analog, MI-3454.

Mechanism of Action
Ziftomenib targets the menin-KMT2A/MLL interaction, which is essential for the oncogenic

activity of MLL fusion proteins and the aberrant gene expression in NPM1-mutated AML. The

binding of menin to KMT2A/MLL is crucial for the recruitment of this complex to chromatin and

the subsequent upregulation of target genes like HOXA9 and MEIS1, which drive leukemic
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proliferation and block differentiation. Ziftomenib competitively binds to the MLL binding pocket

on menin, thereby disrupting the complex and reversing its oncogenic transcriptional program.
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Caption: Ziftomenib's Mechanism of Action. (Within 100 characters)

Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of MI-
3454 (a close analog of Ziftomenib) in Mice
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Parameter Value Units
Administrat
ion Route

Dose
(mg/kg)

Reference

T1/2 (Half-

life)
3.2 hours Oral (p.o.) 100 [3][4]

Cmax (Max.

Concentratio

n)

4698 ng/mL Oral (p.o.) 100 [3]

AUC (Area

Under the

Curve)

32,631 hng/mL Oral (p.o.) 100 [4]

Oral

Bioavailability
~77 % Oral (p.o.) 100 [4]

T1/2 (Half-

life)
2.4 hours

Intravenous

(i.v.)
15 [3]

CL

(Clearance)
2375 mL/hourskg

Intravenous

(i.v.)
15 [3]

Vss (Volume

of

Distribution)

5358 mL/kg
Intravenous

(i.v.)
15 [3]

Table 2: In Vivo Efficacy Study Dosing Regimens for
Menin Inhibitors
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Compoun
d

Animal
Model

Dose
(mg/kg)

Dosing
Schedule

Administr
ation
Route

Efficacy
Endpoint

Referenc
e

Ziftomenib

(KO-539)

NSG mice

with

patient-

derived

AML

xenograft

75

Daily for 5

days (for 2

weeks)

Oral (p.o.)

Reduction

in leukemia

burden

[2]

MI-3454

MOLM13

xenograft

mice

100

Twice daily

(b.i.d.) for

19 days

Oral (p.o.)
Prolonged

survival
[3]

MI-3454

MV-4-11

xenograft

mice

120

Once or

twice daily

for 7 days

Oral (p.o.)

Blocked

leukemia

progressio

n

[3]

Experimental Protocols
Protocol 1: Formulation of Ziftomenib Analog (MI-3454)
for Oral Administration in Mice
This protocol is based on the formulation described for the close structural analog of

ziftomenib, MI-3454.[5]

Materials:

MI-3454 powder

(2-Hydroxypropyl)-β-cyclodextrin (HPβCD)

Cremophor® EL (or similar polyoxyethylated castor oil)

Sterile water for injection

Sterile conical tubes (15 mL and 50 mL)
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Magnetic stirrer and stir bar

Pipettes and sterile filter tips

0.22 µm sterile syringe filter

Procedure:

Prepare the Vehicle Solution:

In a sterile conical tube, prepare a 20% (v/v) solution of HPβCD in sterile water. For

example, to make 10 mL of vehicle, add 2 mL of HPβCD to 8 mL of sterile water.

Add Cremophor® EL to the HPβCD solution to a final concentration of 5% (v/v). For 10 mL

of final vehicle, add 0.5 mL of Cremophor® EL.

Mix thoroughly using a magnetic stirrer until the solution is clear.

Prepare the MI-3454 Formulation:

Calculate the required amount of MI-3454 powder based on the desired final concentration

and volume. For a 10 mg/mL solution to dose at 100 mg/kg in a 20g mouse (0.2 mL

volume), you would need 2 mg of MI-3454 per 0.2 mL of vehicle.

Weigh the appropriate amount of MI-3454 powder and add it to a sterile conical tube.

Add the prepared vehicle solution to the powder.

Vortex and/or sonicate the mixture until the compound is fully dissolved. The solution

should be clear.

Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile tube.

Storage:

Store the formulation at 4°C for short-term use (up to one week). For longer-term storage,

consult the manufacturer's stability data. It is recommended to prepare the formulation

fresh.
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Caption: Oral Formulation Workflow. (Within 100 characters)

Protocol 2: Oral Gavage Administration in Mice
Materials:

Prepared ziftomenib or analog formulation

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

Syringes (1 mL)

Animal scale
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70% ethanol for disinfection

Procedure:

Animal Preparation:

Weigh the mouse to accurately calculate the dosing volume.

Properly restrain the mouse by scruffing the neck and back to immobilize the head and

prevent biting.

Dose Calculation:

Calculate the volume of the drug formulation to be administered based on the mouse's

weight and the desired dose. For example, for a 100 mg/kg dose of a 10 mg/mL

formulation in a 25g mouse, the volume would be: (100 mg/kg * 0.025 kg) / 10 mg/mL =

0.25 mL.

Administration:

Draw the calculated volume of the formulation into a syringe fitted with a gavage needle.

Gently introduce the gavage needle into the mouse's mouth, passing it along the roof of

the mouth towards the esophagus.

The needle should pass with minimal resistance. If resistance is felt, withdraw and

reposition.

Once the needle is properly positioned in the esophagus, slowly dispense the liquid.

Withdraw the gavage needle smoothly.

Post-Administration Monitoring:

Return the mouse to its cage and monitor for any signs of distress, such as difficulty

breathing or aspiration.

Ensure the animal has free access to food and water.
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Caption: Oral Gavage Workflow. (Within 100 characters)

Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the preclinical evaluation

of ziftomenib (KO-539) in animal models. The information on its mechanism of action,

formulation, and administration will aid researchers in designing and executing robust in vivo

studies to further elucidate its therapeutic potential. Adherence to proper animal handling and

experimental techniques is crucial for obtaining reliable and reproducible results. As more

preclinical data for ziftomenib becomes available, these protocols may be further refined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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